1-(2-Chlorophenyl)ethanamine hydrochloride
CAS No.: 856629-37-3
Cat. No.: VC2467474
Molecular Formula: C8H11Cl2N
Molecular Weight: 192.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 856629-37-3 |
|---|---|
| Molecular Formula | C8H11Cl2N |
| Molecular Weight | 192.08 g/mol |
| IUPAC Name | 1-(2-chlorophenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H10ClN.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h2-6H,10H2,1H3;1H |
| Standard InChI Key | ZNBDAZNBHBGAOB-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=CC=C1Cl)N.Cl |
| Canonical SMILES | CC(C1=CC=CC=C1Cl)N.Cl |
Introduction
1-(2-Chlorophenyl)ethanamine hydrochloride is a chemical compound that belongs to the class of amines. It is often used in various chemical syntheses and research applications. This compound can exist in different stereoisomers, with the (R)-form being specifically noted for its distinct properties and uses.
Synonyms and Identifiers
1-(2-Chlorophenyl)ethanamine hydrochloride is known by several synonyms, including (R)-1-(2-Chlorophenyl)ethanamine hydrochloride for the (R)-enantiomer. It is identified by its CAS number, MDL number (MFCD11101198), and other identifiers like SMILES and InChIKey .
Safety and Hazards
This compound is classified under the GHS system with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements such as P261, P305+P351+P338 are recommended for handling .
Storage and Handling
1-(2-Chlorophenyl)ethanamine hydrochloride should be stored in an inert atmosphere at temperatures between 2-8°C to maintain stability .
Applications and Research
This compound is used in various chemical syntheses and research applications, often serving as a building block in organic chemistry . Its specific applications can vary based on the context of the research or synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume